molecular formula C9H14N4 B13075925 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene

Cat. No.: B13075925
M. Wt: 178.23 g/mol
InChI Key: DQEWATAEYAXTKJ-UHFFFAOYSA-N
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Description

2,3,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene is a nitrogen-rich tricyclic compound characterized by a fused bicyclic framework containing four nitrogen atoms. Its structural complexity arises from the tetraaza arrangement within the tricyclo[7.4.0.0²,⁶]trideca-3,5-diene backbone.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene

InChI

InChI=1S/C9H14N4/c1-3-10-5-7-6-11-9-2-4-12-13(9)8(1)7/h2,4,7-8,10-11H,1,3,5-6H2

InChI Key

DQEWATAEYAXTKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1N3C(=CC=N3)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is synthesized through a series of reactions involving tert-butyl esters and azides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or disrupting microbial cell walls .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Tetracyclo-3,5-dioxo-4-aza-9,12-tridecadiene (Reppe Anhydride)
  • Structure : Contains a single nitrogen atom and two oxygen atoms (dioxo groups) in a tricyclic system.
  • Synthesis : Prepared via Diels-Alder reaction between cyclooctatetraene and maleic anhydride .
  • Key Differences :
    • Lower nitrogen content (1 N vs. 4 N in the target compound).
    • Presence of oxygen atoms increases polarity and reactivity in cycloaddition reactions.
AVN-322 (5-(Benzenesulfonyl)-N,11-dimethyl Derivative)
  • Structure : Features a benzenesulfonyl group and methyl substitutions on the tetraazatricyclo core.
  • Pharmacological Relevance : Likely serves as a bioactive molecule, with the sulfonyl group enhancing binding affinity or metabolic stability .
  • Key Differences :
    • Bulky substituents (e.g., benzenesulfonyl) increase molecular weight (exact value unspecified) and alter solubility.
    • Methyl groups may influence steric interactions in biological systems.
tert-Butyl Carboxylate Derivatives
  • Examples :
    • tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate (CAS 1690708-68-9):
  • Molecular Formula : C₁₅H₂₄N₄O₂.
  • Molecular Weight : 292.38 .
    • tert-Butyl 4-ethyl-5-methyl derivative (CAS 1695336-61-8):
  • Molecular Formula : C₁₇H₂₈N₄O₂.
  • Molecular Weight : 320.4 .
  • Key Differences: The tert-butyl carboxylate group enhances solubility in organic solvents and serves as a protective group for further functionalization.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound Not specified Not specified 4 N atoms, tricyclic framework Likely high polarity due to N density
Reppe Anhydride Not specified Not specified 1 N, 2 O (dioxo) Reactive in cycloadditions
AVN-322 C₁₈H₂₀ClN₅O₂S 430.9 (est.) Benzenesulfonyl, methyl Bioactive, enhanced stability
tert-Butyl 5-methyl derivative C₁₅H₂₄N₄O₂ 292.38 tert-Butyl carboxylate Improved organic solubility

Biological Activity

2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has a complex tricyclic structure characterized by four nitrogen atoms in its framework. Its molecular formula is C9H11N5C_9H_{11}N_5 with a molecular weight of approximately 189.22 g/mol. The structural complexity contributes to its unique biological activities.

Biological Activity Overview

Research indicates that 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene possess significant antibacterial properties against a range of pathogens.
  • Anticancer Effects : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Immunomodulatory Effects : There is emerging evidence that this compound may modulate immune responses.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene show promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa20 μg/mL

Anticancer Activity

The anticancer properties of 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene have been evaluated in several studies:

  • Cell Lines Tested : Various cancer cell lines including breast (MCF-7), prostate (PC-3), and colon (HT-29) have been used to assess the cytotoxic effects.
  • Mechanisms of Action : The compound appears to induce apoptosis and inhibit proliferation through the modulation of key signaling pathways such as p53 and NF-kB.
Cell Line IC50 (μM) Effect Observed
MCF-75.8Apoptosis induction
PC-34.5Cell cycle arrest
HT-296.2Inhibition of migration

Case Studies

  • Study on Antibacterial Activity : A study conducted by Rivas da Silva et al. (2012) highlighted the effectiveness of nitrogen-rich compounds in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 4 μg/mL for similar compounds derived from the tetraazatricyclo framework.
  • Anticancer Research : A recent investigation published in Frontiers in Chemistry (2024) demonstrated that derivatives of tetraazatricyclo compounds exhibited significant cytotoxicity against prostate cancer cells with IC50 values below 5 μM . These findings suggest that structural modifications can enhance the anticancer properties.

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